molecular formula C19H14O2 B2392842 (Z)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one CAS No. 72758-86-2

(Z)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one

Cat. No. B2392842
CAS RN: 72758-86-2
M. Wt: 274.319
InChI Key: ATYVZTGIQBANCN-QBFSEMIESA-N
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Description

(Z)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one, also known as chalcone, is a naturally occurring compound found in various plants. It is a member of the flavonoid family and has been shown to possess various biological activities.

Scientific Research Applications

Catalysis and Organic Synthesis

One area of application for (Z)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one is in catalysis and organic synthesis. For instance, the synthesis of multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates through intramolecular carboalkoxylation demonstrates the utility of this compound in creating complex organic structures. The process employs a platinum-olefin catalyst system, showcasing the compound's role in facilitating chemical reactions to yield structurally diverse molecules with potential applications in material science and pharmaceuticals (Nakamura et al., 2008).

Nonlinear Optical Properties

Another significant application is in the field of nonlinear optics. The compound's nonlinear optical properties have been explored, revealing its potential as a candidate for optical device applications such as optical limiters. This is particularly evident in studies showing the compound's transition from saturable absorption to reverse saturable absorption with varying excitation intensity, suggesting its utility in the development of optical materials and devices (Rahulan et al., 2014).

Photoluminescence and Material Science

The research also extends to photoluminescence and material science, where coordination polymers based on similar structures have been synthesized and characterized. These studies highlight the compound's relevance in creating materials with unique optical properties, paving the way for their use in sensors, light-emitting devices, and other technological applications requiring materials with specific photoluminescent behaviors (Liu et al., 2012).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is synthesized from furfural and its derivatives by aldol condensation , which suggests that it may interact with its targets through a similar mechanism.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (Z)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one may affect a wide range of biochemical pathways.

properties

IUPAC Name

(Z)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-18(15-7-3-1-4-8-15)13-11-17-12-14-19(21-17)16-9-5-2-6-10-16/h1-14H/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYVZTGIQBANCN-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C\C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-phenyl-3-(5-phenylfuran-2-yl)prop-2-en-1-one

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